![molecular formula C11H24OSi B14646316 Silane, trimethyl[(1-methyleneheptyl)oxy]- CAS No. 55314-45-9](/img/structure/B14646316.png)
Silane, trimethyl[(1-methyleneheptyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(1-methyleneheptyl)oxy]- is a chemical compound with the molecular formula C11H24OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique structure, which includes a trimethylsilyl group and a methyleneheptyl group connected via an oxygen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1-methyleneheptyl)oxy]- can be achieved through various methods. One common approach involves the reaction of trimethylsilyl chloride with 1-methyleneheptanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production of Silane, trimethyl[(1-methyleneheptyl)oxy]- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[(1-methyleneheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols or siloxanes, while reduction can produce simpler silanes .
Applications De Recherche Scientifique
Silane, trimethyl[(1-methyleneheptyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(1-methyleneheptyl)oxy]- involves its ability to form stable bonds with other molecules. The trimethylsilyl group provides steric protection, while the methyleneheptyl group offers flexibility and reactivity. This combination allows the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl[(1-methylheptyl)oxy]-: Similar in structure but with a methyl group instead of a methylene group.
Trimethylsilane: A simpler silane compound with only trimethylsilyl groups.
Uniqueness
Silane, trimethyl[(1-methyleneheptyl)oxy]- is unique due to its combination of a trimethylsilyl group and a methyleneheptyl group, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring both properties .
Propriétés
Numéro CAS |
55314-45-9 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
trimethyl(oct-1-en-2-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h2,6-10H2,1,3-5H3 |
Clé InChI |
CYFXOSKUWOFQJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


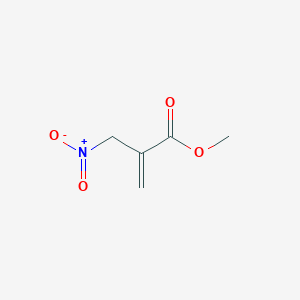
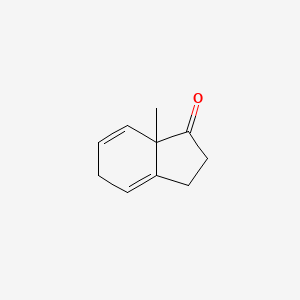
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)
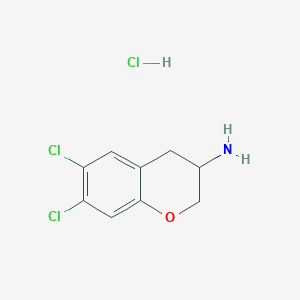

![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
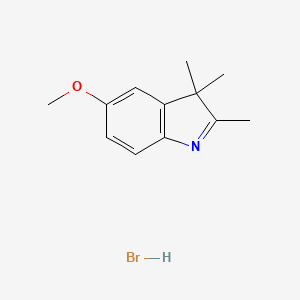
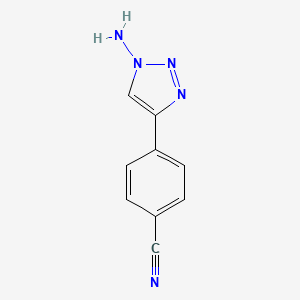
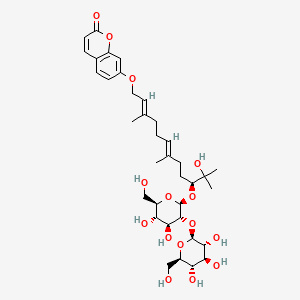
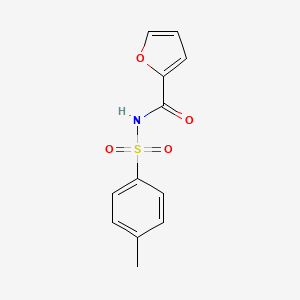
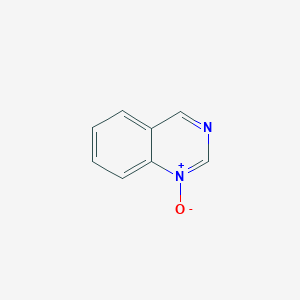
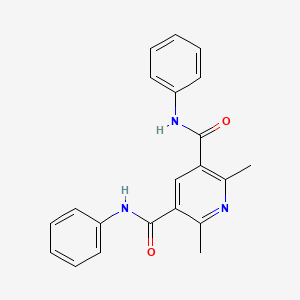
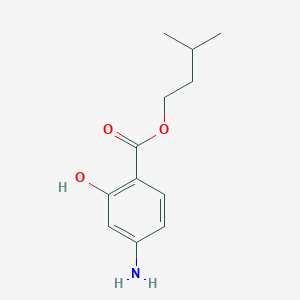
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
